5-Cyclopropyl-N-methylthiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-N-methylthiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds . The molecular formula of this compound is C7H10N2S, and it has a molecular weight of 154.23 g/mol .
Vorbereitungsmethoden
The synthesis of 5-Cyclopropyl-N-methylthiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with thiazole derivatives under specific conditions. The reaction typically requires a base and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve the use of advanced mechanochemical synthesis techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-Cyclopropyl-N-methylthiazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo nucleophilic substitution at the C-2 position of the thiazole ring, leading to the formation of various substituted thiazole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-N-methylthiazol-2-amine has several scientific research applications. It is used in the development of new drugs and biologically active agents due to its diverse biological activities . The compound has shown potential in various fields, including chemistry, biology, medicine, and industry. For instance, it has been studied for its anti-inflammatory, antimicrobial, and antitumor properties . Additionally, it is used as a building block in the synthesis of more complex molecules for pharmaceutical research .
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-N-methylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a molecular glue, promoting interactions between proteins and components of the ubiquitin-proteasome system . This interaction leads to the polyubiquitination and degradation of target proteins, ultimately affecting various cellular processes. The thiazole ring in the compound plays a crucial role in its biological activity by facilitating these interactions .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropyl-N-methylthiazol-2-amine can be compared with other thiazole derivatives, such as 2-Amino-5-methylthiazole and N-cyclooctyl-5-methylthiazol-2-amine . These compounds share similar structural features but differ in their biological activities and applications. For example, 2-Amino-5-methylthiazole is known for its use in the preparation of coordination compounds with potential anticancer and antibacterial activities . In contrast, this compound is unique due to its specific interactions with molecular targets and its diverse range of biological activities .
Eigenschaften
Molekularformel |
C7H10N2S |
---|---|
Molekulargewicht |
154.24 g/mol |
IUPAC-Name |
5-cyclopropyl-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H10N2S/c1-8-7-9-4-6(10-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
ZODFUDMBEAMJBU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=C(S1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.